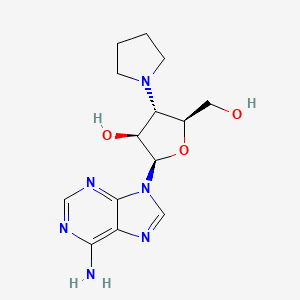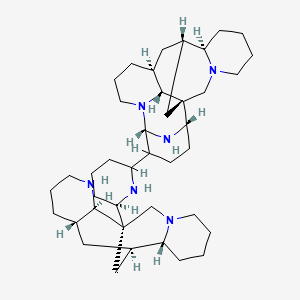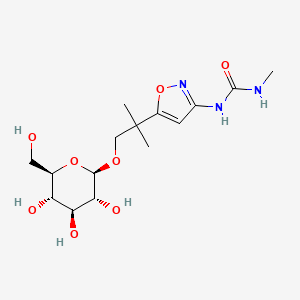
Urea, N-(5-(2-(beta-D-glucopyranosyloxy)-1,1-dimethylethyl)-3-isoxazolyl)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(5-(2-(beta-D-glucopyranosyloxy)-1,1-dimethylethyl)-3-isoxazolyl)-N-methyl- is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a glucopyranosyl moiety, which is a glucose derivative, linked to an isoxazole ring, a five-membered ring containing nitrogen and oxygen atoms. The presence of these functional groups imparts specific chemical properties and biological activities to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(5-(2-(beta-D-glucopyranosyloxy)-1,1-dimethylethyl)-3-isoxazolyl)-N-methyl- typically involves multiple steps, starting from readily available precursors. One common approach is the formation of an amide bond between a glucopyranosylamine derivative and an isoxazole carboxylic acid. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-(5-(2-(beta-D-glucopyranosyloxy)-1,1-dimethylethyl)-3-isoxazolyl)-N-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where nucleophiles replace specific substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of specific functional groups with the nucleophile.
Applications De Recherche Scientifique
Urea, N-(5-(2-(beta-D-glucopyranosyloxy)-1,1-dimethylethyl)-3-isoxazolyl)-N-methyl- has several scientific research applications:
Biology: It serves as a probe for studying enzyme-substrate interactions and the mechanisms of enzyme inhibition.
Industry: It is used in the development of novel materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of Urea, N-(5-(2-(beta-D-glucopyranosyloxy)-1,1-dimethylethyl)-3-isoxazolyl)-N-methyl- involves its interaction with specific molecular targets, such as glycogen phosphorylase. The compound binds to the active site of the enzyme, inhibiting its activity and thereby reducing the breakdown of glycogen into glucose . This inhibition is particularly relevant in the context of type 2 diabetes mellitus, where controlling blood glucose levels is crucial.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-acetyl-N’-beta-D-glucopyranosyl urea
- N-benzoyl-N’-beta-D-glucopyranosyl urea
- N-(beta-D-Glucopyranosyl)-N’-[(2-methanethiosulfonyl)ethyl] urea
Uniqueness
Urea, N-(5-(2-(beta-D-glucopyranosyloxy)-1,1-dimethylethyl)-3-isoxazolyl)-N-methyl- is unique due to its specific combination of a glucopyranosyl moiety and an isoxazole ring. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications. Its ability to inhibit glycogen phosphorylase with high specificity sets it apart from other similar compounds, highlighting its potential as a therapeutic agent for type 2 diabetes mellitus .
Propriétés
Numéro CAS |
82040-94-6 |
|---|---|
Formule moléculaire |
C15H25N3O8 |
Poids moléculaire |
375.37 g/mol |
Nom IUPAC |
1-methyl-3-[5-[2-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-1,2-oxazol-3-yl]urea |
InChI |
InChI=1S/C15H25N3O8/c1-15(2,8-4-9(18-26-8)17-14(23)16-3)6-24-13-12(22)11(21)10(20)7(5-19)25-13/h4,7,10-13,19-22H,5-6H2,1-3H3,(H2,16,17,18,23)/t7-,10-,11+,12-,13-/m1/s1 |
Clé InChI |
YKHLYCKILIDZJK-WPTBKURFSA-N |
SMILES isomérique |
CC(C)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C2=CC(=NO2)NC(=O)NC |
SMILES canonique |
CC(C)(COC1C(C(C(C(O1)CO)O)O)O)C2=CC(=NO2)NC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


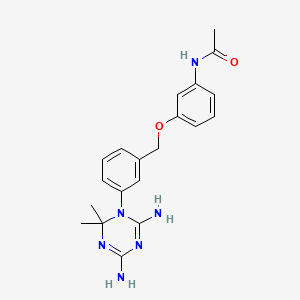
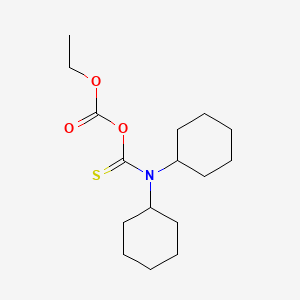

![N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide;oxalic acid](/img/structure/B12789536.png)


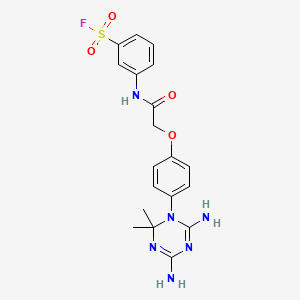

![17-methyl-18,18-dioxo-3,9,18λ6-trithia-17-azatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2(7),11,13,15-pentaen-6-one](/img/structure/B12789579.png)



